4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Overview
Description
4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is notable for its vibrant color and stability, making it a valuable component in dye chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, affecting their function and leading to changes in cellular processes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target molecules, affecting the cellular processes they are involved in .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability, as well as the presence of transporters and metabolic enzymes .
Result of Action
Based on the known effects of similar compounds, it could potentially lead to changes in cellular processes such as signal transduction, gene expression, and cell proliferation .
Action Environment
The action, efficacy, and stability of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . For example, the compound’s stability could be affected by the presence of oxidizing or reducing agents, while its efficacy could be influenced by the presence of competing molecules or changes in the expression or conformation of its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 4-chloro-2-methylphenol under basic conditions to form the azo compound.
The reaction conditions generally involve maintaining a low temperature (0-5°C) during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors may be used to ensure consistent product quality and yield. The use of automated systems for temperature control and reagent addition helps in optimizing the reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of azo coupling reactions.
Biology: Investigated for its potential use in biological staining and as a probe for studying enzyme activities.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenol: Similar structure but lacks the azo group.
4-chloro-2-nitrophenol: Contains a nitro group instead of an azo group.
4-chloro-2-aminophenol: Contains an amino group instead of an azo group.
Uniqueness
4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol is unique due to the presence of both the azo and phenolic groups, which confer distinct chemical reactivity and applications. The azo group imparts vibrant color properties, while the phenolic group provides additional sites for chemical modification and interaction with biological molecules.
Properties
IUPAC Name |
4-chloro-5-methyl-2-phenyldiazenylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-7-13(17)12(8-11(9)14)16-15-10-5-3-2-4-6-10/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZWRFMDTAUQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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